molecular formula C9H13N5O B14368516 2-amino-9-butyl-9H-purin-6-ol CAS No. 93905-75-0

2-amino-9-butyl-9H-purin-6-ol

Cat. No.: B14368516
CAS No.: 93905-75-0
M. Wt: 207.23 g/mol
InChI Key: RITMSEHRRVJGJR-UHFFFAOYSA-N
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Description

2-amino-9-butyl-9H-purin-6-ol is a purine derivative with a unique structure that includes an amino group at the 2-position, a butyl group at the 9-position, and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-butyl-9H-purin-6-ol typically involves the reaction of a purine precursor with butylamine under specific conditions. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with butylamine to introduce the butyl group at the 9-position. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-butyl-9H-purin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The amino group at the 2-position can be reduced to form an amine.

    Substitution: The butyl group at the 9-position can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-9-butyl-9H-purin-6-one.

    Reduction: Formation of 2-amino-9-butyl-9H-purin-6-amine.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-9-butyl-9H-purin-6-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-9-butyl-9H-purin-6-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-amino-9-methyl-9H-purin-6-ol: Similar structure but with a methyl group instead of a butyl group.

    2-amino-9-ethyl-9H-purin-6-ol: Similar structure but with an ethyl group instead of a butyl group.

    2-amino-9-propyl-9H-purin-6-ol: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

2-amino-9-butyl-9H-purin-6-ol is unique due to the presence of the butyl group at the 9-position, which can influence its chemical reactivity and biological activity. The length and hydrophobicity of the butyl group can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.

Properties

CAS No.

93905-75-0

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-9-butyl-1H-purin-6-one

InChI

InChI=1S/C9H13N5O/c1-2-3-4-14-5-11-6-7(14)12-9(10)13-8(6)15/h5H,2-4H2,1H3,(H3,10,12,13,15)

InChI Key

RITMSEHRRVJGJR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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